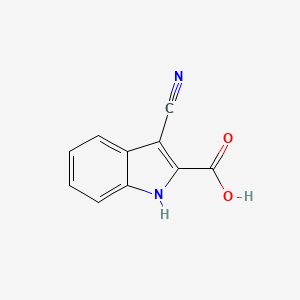

3-cyano-1H-indole-2-carboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-4,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWOVIRPQVDGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Cyano 1h Indole 2 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

Carboxylic Acid Activation for Coupling Reactions

The carboxylic acid group at the C-2 position of 3-cyano-1H-indole-2-carboxylic acid is a key site for molecular elaboration, primarily through the formation of amide bonds. Direct condensation with an amine is generally inefficient and requires harsh conditions. youtube.com Therefore, activation of the carboxylic acid is necessary to facilitate coupling reactions with a wide range of amines, leading to the synthesis of diverse 3-cyano-1H-indole-2-carboxamides. This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus creating a more reactive acylating agent. nih.govnih.gov

A variety of modern coupling reagents, developed extensively for peptide synthesis, can be employed for this purpose. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.depeptide.com

Carbodiimide-Based Coupling:

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for amide bond formation. uni-kiel.de The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by an amine to form the desired amide. To suppress potential side reactions and minimize racemization (if chiral amines are used), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. uni-kiel.denih.gov A particularly effective protocol for coupling electron-deficient amines involves the use of EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt. nih.gov In this method, DMAP acts as an acyl transfer agent, forming a highly reactive acyl-iminium ion intermediate that readily reacts with the amine. nih.gov

Onium Salt-Based Coupling:

Phosphonium and uronium/aminium salts are another major class of powerful coupling reagents. uni-kiel.de Phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generate reactive OBt active esters. peptide.com

Uronium/aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also highly efficient. peptide.com HATU, in particular, is known for its rapid reaction rates and ability to suppress epimerization. peptide.com These reagents convert the carboxylic acid into its corresponding HOBt or HOAt active ester, which then smoothly couples with the amine. peptide.com

The choice of coupling reagent and reaction conditions (solvent, base, temperature) is crucial and depends on the specific amine being coupled to the this compound scaffold. For instance, in the synthesis of indole-2-carboxamides as cannabinoid CB1 receptor allosteric modulators, amide coupling is a key step. nih.gov

A different approach to forming C-N bonds from carboxylic acids is the Ugi four-component reaction. This multicomponent reaction can utilize indole-2-carboxylic acids, anilines, aldehydes/ketones, and isocyanides to produce complex, polyheterocyclic structures in a single step, followed by a palladium-catalyzed cyclization. rug.nl This demonstrates the versatility of the carboxylic acid group for constructing diverse molecular architectures.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Class | Reagent Name | Abbreviation | Typical Additive |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP |

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC | HOBt |

| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | - |

| Uronium/Aminium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | DIPEA |

| Uronium/Aminium Salt | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA |

This table is generated based on information from multiple sources. uni-kiel.depeptide.comnih.gov

Reactions Involving the Cyano Group

The cyano group at the C-3 position is a versatile functional handle that can undergo a variety of transformations, most notably reduction and hydrolysis.

The reduction of the nitrile (cyano) group is a fundamental transformation that provides access to primary amines. The resulting 3-(aminomethyl)-1H-indole-2-carboxylic acid derivatives are valuable building blocks for further functionalization. The choice of reducing agent and conditions is critical to achieve high selectivity and avoid side reactions.

Catalytic Hydrogenation: This is one of the most common and atom-economical methods for nitrile reduction. wikipedia.orgthieme-connect.de The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Raney Nickel: A widely used catalyst for this transformation. wikipedia.org

Palladium or Platinum: Catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) are also effective. wikipedia.org

A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amines as byproducts, which can occur through the reaction of the initially formed primary amine with intermediate imines. wikipedia.org The choice of catalyst, solvent, pH, and reaction temperature can influence the selectivity towards the primary amine. wikipedia.org Continuous-flow hydrogenation using a polysilane/SiO₂-supported palladium catalyst has been shown to be highly selective for the synthesis of primary amines from various nitriles. nih.gov

Chemical Reduction: Stoichiometric reducing agents offer an alternative to catalytic hydrogenation. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. thieme-connect.deyoutube.com

Diborane (B₂H₆): Another effective reagent for this transformation. wikipedia.org

Sodium Borohydride (NaBH₄): Generally requires higher temperatures or the presence of a catalyst to be effective for nitrile reduction. thieme-connect.de

These methods provide robust pathways to convert the cyano group of this compound into a primary amine, thereby introducing a new reactive site for further synthetic modifications.

The cyano group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: Controlled hydrolysis of the nitrile can yield the corresponding 3-carboxamido-1H-indole-2-carboxylic acid. This transformation is often challenging as the amide can be further hydrolyzed to the carboxylic acid under the reaction conditions. commonorganicchemistry.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Using a base like potassium hydroxide (B78521) (KOH) in a solvent such as tert-butyl alcohol can facilitate the conversion of nitriles to amides. acs.org Careful monitoring of the reaction is necessary to prevent over-hydrolysis. commonorganicchemistry.com The use of alkaline hydrogen peroxide is another mild method for this conversion. commonorganicchemistry.com

Acid-Catalyzed Hydrolysis: Milder acidic conditions, for example, using HCl at around 40°C, have been reported to favor the formation of the amide. chemistrysteps.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, making it susceptible to attack by water. libretexts.org

Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic conditions with prolonged heating will lead to the complete hydrolysis of the nitrile group, first to the amide and then to a carboxylic acid, resulting in the formation of indole-2,3-dicarboxylic acid. chemistrysteps.com

Cascade and Cycloaddition Reactions

The indole (B1671886) nucleus, particularly due to the electron-withdrawing nature of the cyano and carboxylic acid groups, can participate in various cascade and cycloaddition reactions to build complex polycyclic systems.

Cascade Reactions: Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient route to complex molecules. 3-Cyanoindole (B1215734) derivatives can be synthesized via one-pot cascade procedures. For example, the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia (B1221849) can proceed through an aldol-type condensation, a copper-catalyzed amination, intramolecular Michael addition, and subsequent dehydrogenative aromatization to form 3-cyano-1H-indoles. nih.govacs.orgacs.org While this specific example builds the 3-cyanoindole core itself, the reactivity principles can be extended to pre-formed this compound for further transformations.

Another example involves the acid-catalyzed cascade reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles with arylglyoxals and isocyanides, leading to highly functionalized furans through a sequence of Knoevenagel condensation and [4+1] cycloaddition. nih.gov

Cycloaddition Reactions: The C2-C3 double bond of the indole ring is a key participant in cycloaddition reactions.

[3+2] Cycloadditions: Dearomative (3+2) cycloaddition reactions between indoles and vinyldiazo species can be initiated by photoredox catalysis, leading to the formation of fused indoline (B122111) ring systems. nih.gov The reaction proceeds via the formation of an indole radical cation, which is then attacked by the vinyldiazo compound. nih.gov While this has been demonstrated on simpler indoles, the electron-deficient nature of this compound would influence its reactivity in such transformations.

Diels-Alder Reactions: Indole-2,3-quinodimethanes, which are highly reactive intermediates, can be generated from suitable precursors and trapped in Diels-Alder reactions to construct [b]-annelated indoles. acs.orgnih.gov These intermediates can be formed, for example, from the deamination of 1,2,3,4-tetrahydropyrrolo[3,4-b]indoles. nih.gov The presence of the cyano and carboxylic acid groups on the indole core would significantly impact the generation and subsequent reactivity of such quinodimethane intermediates.

Derivatization and Functionalization at Specific Positions (N-1, C-2, C-3, C-4, C-5, C-6, C-7)

Functionalization of the indole ring at various positions allows for the fine-tuning of the molecule's properties.

N-1 Position: The indole nitrogen can be alkylated or arylated. For instance, N-methylation of ethyl 1H-indole-2-carboxylate can be achieved using dimethyl carbonate (DMC) and potassium carbonate (K₂CO₃). mdpi.com N-phenyl derivatives can be synthesized via an Ullmann condensation using a copper catalyst. nih.gov

C-2 Position: While the C-2 position is already substituted with a carboxylic acid, certain reactions can lead to its modification or replacement. For example, palladium-catalyzed reaction of indole-3-carboxylic acid with aryl iodides has been shown to result in decarboxylation followed by C-2 arylation. nih.gov This suggests that under similar conditions, this compound might undergo a decarboxylative coupling.

C-3 Position: The C-3 position is occupied by the cyano group. However, electrophilic substitution reactions are common at this position in simpler indoles. The existing cyano group deactivates this position towards further electrophilic attack but also serves as a versatile handle for other transformations as described in section 3.3.

C-4, C-5, C-6, and C-7 Positions: Functionalization of the benzene (B151609) portion of the indole ring can be achieved through various methods. For instance, cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reaction can be performed on halogenated indole precursors. Synthesis of 5-substituted derivatives, such as 5-cyano or 5-nitro indoles, can be achieved from appropriately substituted anilines or by direct functionalization of the indole ring. mdpi.com For example, 3-cyano-5-bromo-indole can undergo a Sonogashira coupling with an alkyne to introduce a substituent at the C-5 position. researchgate.net

Table 2: Summary of Functionalization Strategies

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

| N-1 | Alkylation | Dimethyl carbonate, K₂CO₃ | N-Methyl | mdpi.com |

| N-1 | Arylation | Bromobenzene, CuCl, Quinoline | N-Phenyl | nih.gov |

| C-2 | Decarboxylative Arylation | Aryl iodide, Pd(OAc)₂, AgOAc, TFA | C2-Aryl (loss of COOH) | nih.gov |

| C-5 | Sonogashira Coupling | Halogenated indole, Alkyne, Pd/Cu catalyst | C5-Alkynyl | researchgate.net |

This table provides examples of functionalization reactions on the indole scaffold, which are applicable to the synthesis of derivatives of this compound.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of a chemical reaction is fundamental to controlling its outcome. For indole (B1671886) syntheses, this involves identifying key intermediates and analyzing the energetic favorability of different reaction pathways.

The formation of the indole scaffold often proceeds through a series of transient species. In the synthesis of substituted indoles, various intermediates have been proposed and identified. For instance, in the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, a presumed mechanism involves the formation of an anion from a precursor ester, which then adds to an imine. This is followed by an intramolecular cyclization to form a Meisenheimer complex, which then rearomatizes to yield an indoline (B122111) that is subsequently oxidized to the final indole product. mdpi.com

The synthesis of N-(indol-3-yl)amides from indole-3-carboxazide via the Curtius rearrangement is thought to proceed through an indol-3-yl isocyanate intermediate. rsc.org The reaction of this intermediate with a carboxylic acid is proposed to form a mixed anhydride. rsc.org However, the formation of undesired N,N'-bis(indol-3-yl)urea byproducts suggests a competing pathway where the 3-aminoindole, formed from the breakdown of the mixed anhydride, reacts with the isocyanate intermediate. rsc.org

In the context of indole synthesis via cyclization of alkyne-amines, N-aryl-substituted secondary amines are considered key intermediates. acs.org Similarly, in the synthesis of indole-N-carboxylic acids, the reaction can be complex, with various intermediates possible depending on the specific reaction conditions and starting materials. researchgate.net For example, in certain preparations of indole-2-carboxylic acid derivatives, alkenyl azides are formed as intermediates which then cyclize upon heating to form the indole ring. sci-hub.se

Some common synthetic routes for the indole nucleus and their key intermediates are summarized below:

| Synthesis Method | Key Intermediates |

| Fischer Indole Synthesis | Phenylhydrazone, Ene-hydrazine |

| Bischler-Möhlau Indole Synthesis | α-Anilinoketone |

| Reissert Indole Synthesis | Condensation product of o-nitrotoluene and diethyl oxalate |

| Madelung Synthesis | N-Acyl-o-toluidide |

| Nenitzescu Indole Synthesis | Enamine adduct with benzoquinone |

This table summarizes key intermediates in various named indole synthesis reactions.

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Computational studies, often using density functional theory (DFT), are instrumental in analyzing these fleeting structures. For the cyclization of (2-alkynyl)-phenylisocyanate to form an indole ring, DFT calculations have been used to analyze the geometries and energies of intermediates and transition states. researchgate.net These analyses provide insights into bond-forming and bond-breaking processes during the cyclization.

In the atmospheric oxidation of indole, calculations have been performed to identify the transition states for various reaction pathways, such as H-abstraction and the addition of hydroxyl radicals. copernicus.org The activation energies derived from these calculations help to predict the most likely reaction channels. For instance, the H-abstraction from the -NH- group of indole by a chlorine radical has a significantly lower activation energy compared to the reaction with a hydroxyl radical, indicating a more favorable reaction. copernicus.org

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for studying chemical systems, providing insights that are often difficult or impossible to obtain through experimental means alone.

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. nih.gov MD simulations have been employed to study the aggregation behavior of indole-based dyes used in solar cells, revealing how anti-aggregating agents can increase the flexibility and mobility of the dye molecules. nih.gov In drug discovery, MD simulations can be used to assess the stability of a ligand-receptor complex, as has been shown for indole derivatives binding to serotonin (B10506) receptors. nih.gov

Simulations of 4-hydroxyacetophenone with tyrosinase showed stable binding, which was used to explain its anti-pigmentation activity. acs.org This highlights the utility of MD in understanding the stability of molecular interactions.

Quantum chemical calculations, such as DFT, are used to investigate the electronic structure and properties of molecules. These calculations can predict molecular geometries, reaction energies, and spectroscopic properties with a high degree of accuracy. For example, quantum chemical calculations have been used to study the atmospheric oxidation of indole initiated by hydroxyl and chlorine radicals. copernicus.org These studies have elucidated the reaction mechanisms, identified the primary products, and determined the reaction kinetics. copernicus.orgcopernicus.org

Furthermore, such calculations have been instrumental in understanding the regioselectivity of electrochemical oxidative indole annulations by revealing the structure and reactivity patterns of indole radical cations. acs.org The combination of the M06-2X functional and the CBS-QB3 method has proven effective for predicting the outcomes of radical-molecule reactions involving indole. copernicus.org

Structure-Reactivity Relationships in Chemical Transformations

The relationship between a molecule's structure and its chemical reactivity is a cornerstone of organic chemistry. In the context of 3-cyano-1H-indole-2-carboxylic acid and its analogs, this relationship dictates their behavior in chemical transformations.

The electronic nature of substituents on the indole ring significantly influences its reactivity. Electron-withdrawing groups, such as the cyano group at the 3-position and the carboxylic acid group at the 2-position, decrease the electron density of the indole nucleus, making it less susceptible to electrophilic attack. Conversely, electron-donating groups enhance the nucleophilicity of the ring.

In the synthesis of N-(indol-3-yl)amides, the electronic properties of the carboxylic acid reactant were found to influence the reaction outcome. rsc.org Carboxylic acids with electron-withdrawing substituents were less effective in forming the desired amide, with the formation of a bis-urea by-product becoming more prominent. rsc.org This suggests that the electronic nature of the substituent activates the carboxy carbonyl of a key intermediate towards an undesired side reaction. rsc.org

Studies on the functionalization of 2-indolylmethanols have shown that these compounds can act as bidentate electrophiles upon activation, reacting at either the 3-position of the indole or at the benzylic site, depending on the nature of the nucleophile and the reaction conditions. researchgate.net This dual reactivity highlights the intricate structure-reactivity relationships at play.

The development of indole derivatives as inhibitors of enzymes like IDO1 and TDO also relies heavily on understanding structure-activity relationships. sci-hub.se By systematically modifying the substituents on the indole-2-carboxylic acid core, researchers can optimize the inhibitory potency and selectivity of these compounds. sci-hub.se

Kinetic and Thermodynamic Considerations in Reaction Control

In the synthesis and subsequent reactions of this compound and its derivatives, the principles of kinetic and thermodynamic control are crucial for directing reaction pathways to achieve desired product outcomes, control regioselectivity, and maintain stereochemical integrity. The selection of reaction parameters such as temperature, catalyst, solvent, and reaction time can determine whether the final product distribution is governed by the fastest reaction pathway (kinetic control) or by the most stable product equilibrium (thermodynamic control). organic-chemistry.orgrug.nl

Synthesis and Cyclization Reactions:

The formation of the indole ring itself, often accomplished through methods like the Fischer indole synthesis, presents a key area where kinetic and thermodynamic factors are at play. The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde, proceeding through a hydrazone intermediate. wikipedia.orgnih.gov This intermediate undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is often the rate-determining step, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. nih.govyoutube.com

The choice of acid catalyst and temperature can significantly influence the reaction. With unsymmetrical ketones, the reaction can lead to two different regioisomeric indoles. The distribution of these products can be governed by either the rate at which the respective enamine precursors form (kinetic control) or the relative stability of the final indole products (thermodynamic control). thermofisher.com Lower temperatures and milder conditions may favor the kinetic product, which is formed via the lower energy transition state, whereas higher temperatures can allow the reaction to become reversible, leading to an equilibrium that favors the more stable thermodynamic product. organic-chemistry.orgresearchgate.net

For example, in the synthesis of substituted indole-2-carboxylates, reaction conditions are often optimized to maximize the yield of a single, desired isomer. A study on the palladium-catalyzed synthesis of indolo[3,2-c]quinolinones from indole-2-carboxylic acid derivatives involved a detailed optimization of conditions. The findings highlight the impact of catalyst, oxidant, and temperature on reaction yield, which is a reflection of kinetic control over the reaction rate and prevention of side reactions.

Table 1: Optimization of Pd-Catalyzed Cyclization Conditions

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | Cu(OAc)₂ (3.0) | Toluene | 120 | 24 | 25 |

| 2 | Pd(OAc)₂ (10) | Cu(OAc)₂ (3.0) | Dioxane | 120 | 24 | 32 |

| 3 | Pd(OAc)₂ (10) | Cu(OAc)₂ (3.0) | DMF | 120 | 24 | 45 |

| 4 | Pd(OAc)₂ (10) | Ag₂CO₃ (3.0) | DMF | 140 | 16 | 62 |

| 5 | Pd(OAc)₂ (10) | Cu(OAc)₂ (3.0) | DMF | 140 | 16 | 72 |

Data adapted from a study on the synthesis of indolo[3,2-c]quinolinones from indole-2-carboxylic acid derivatives. rug.nl

Reactions of the Carboxyl Group:

The reactivity of the carboxylic acid and cyano groups on the indole scaffold is also subject to kinetic and thermodynamic control.

Esterification: The Fischer esterification of this compound is a classic example of a reversible reaction under thermodynamic control. masterorganicchemistry.comucalgary.ca The reaction between the carboxylic acid and an alcohol is catalyzed by a strong acid and reaches an equilibrium that includes the starting materials, the ester, and water. libretexts.orgchemguide.co.uk To drive the reaction toward the desired ester product, conditions are manipulated according to Le Châtelier's principle. This typically involves using a large excess of the alcohol or removing water as it forms, thereby shifting the equilibrium to favor the thermodynamically stable ester. masterorganicchemistry.comucalgary.ca

Decarboxylation: Indole-2-carboxylic acids are susceptible to decarboxylation upon heating, a reaction that is typically under kinetic control. researchgate.net The stability of the indole ring means that heating this compound, particularly above its melting point, can lead to the loss of carbon dioxide to form 3-cyano-1H-indole. The rate of this decarboxylation is highly dependent on temperature. From a control perspective, synthetic steps following the creation of the carboxylic acid must be conducted at temperatures low enough to prevent this undesired, kinetically facile side reaction. In some synthetic routes, however, this decarboxylation is a desired transformation, and conditions are optimized to promote it. nih.gov

Control of Stereochemistry:

In reactions involving the synthesis of derivatives from the indole scaffold, such as the reduction of the pyrrole (B145914) ring to form indolines, kinetic and thermodynamic control can dictate the stereochemical outcome. For instance, the catalytic hydrogenation of N-acyl-3-substituted indole-2-carboxylates can yield either cis- or trans-indoline diastereomers. The product distribution is dependent on the reaction conditions. Mild hydrolysis conditions might favor one diastereomer, while different conditions could lead to epimerization at the C-2 position, allowing for the formation of the thermodynamically more stable trans product. clockss.org

Table 2: Influence of Hydrolysis Conditions on Indoline Stereochemistry

| Starting Material | Reagents | Product | Diastereomeric Outcome |

|---|---|---|---|

| N-Boc-cis-indoline methyl ester | NaOH, H₂O | N-Boc-cis-indoline-2-carboxylic acid | cis (Kinetic Product) |

| N-Boc-cis-indoline methyl ester | LiOH, aq. DME | N-Boc-trans-indoline-2-carboxylic acid | trans (Thermodynamic Product via epimerization) |

Data interpreted from a study on the diastereoselective preparation of indoline-2-carboxylates. clockss.org

Synthetic Applications As a Versatile Chemical Intermediate

Precursor in Multi-Step Organic Syntheses

The indole-2-carboxylic acid moiety is a recognized pharmacophore and a critical starting point in the multi-step synthesis of various biologically active molecules. Its structure serves as a scaffold that can be systematically modified and elaborated upon to achieve target compounds with desired properties.

For example, derivatives of indole-2-carboxylic acid have been utilized as key precursors in the development of novel therapeutics:

HIV-1 Integrase Inhibitors: The synthesis of potential HIV-1 integrase strand transfer inhibitors (INSTIs) has been designed around the indole-2-carboxylic acid core. nih.gov In one reported pathway, the synthesis commences with 3-bromo-1H-indole-2-carboxylic acid, which is then functionalized at the C3 position through Buchwald–Hartwig reactions to introduce various substituted anilines. nih.gov

CysLT1 Selective Antagonists: In the discovery of a novel class of selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1), a high-throughput screening campaign identified an indole (B1671886) derivative with a crucial indole-2-carboxylic acid moiety. nih.gov The subsequent optimization process involved multi-step syntheses starting from derivatives like ethyl-4,6-dichloro-1H-indole-2-carboxylate, which was then functionalized at the C3 position. nih.govnih.gov

Antitumor Agents: Novel 1H-indole-2-carboxylic acid derivatives have been designed and synthesized as potential antitumor agents targeting the 14-3-3η protein for the treatment of liver cancer. nih.gov

While these examples underscore the importance of the indole-2-carboxylic acid scaffold, the specific use of 3-cyano-1H-indole-2-carboxylic acid as the initial precursor in such extensive multi-step syntheses is not prominently featured in the cited literature.

Role in Fragment-Based Chemical Library Generation

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight fragments. The indole core is a privileged structure in medicinal chemistry and is a common constituent of such libraries.

The carboxylic acid group is also significant, as it is present in many approved drugs and can form critical binding interactions. enamine.net However, its inclusion in fragment libraries can be nuanced. In the design of some specialized libraries, such as those focusing on carboxylic acid bioisosteres (CAB), fragments containing actual carboxylic acid groups may be filtered out to focus on surrogate functional groups. enamine.net

Conversely, the indole-2-carboxylic acid scaffold is a key component in the design of inhibitors for various biological targets. For instance, hit identification for anti-Trypanosoma cruzi agents from a small-molecule library revealed active compounds with an indole core. acs.org While the general utility of indole-based fragments is well-established, the specific role and inclusion of this compound in fragment-based libraries are not explicitly detailed in available research. Its unique combination of a cyano group, a carboxylic acid, and an indole ring provides a distinct chemical profile that could be valuable for screening against diverse biological targets.

Utility in Total Synthesis of Complex Molecules

The total synthesis of complex natural products, particularly indole alkaloids, is a significant area of organic chemistry that showcases the power of modern synthetic methods. These endeavors often require strategic planning and the use of versatile building blocks to construct intricate molecular architectures.

Bis- and tris-indole alkaloids, for example, are classes of natural products with potent and diverse biological activities, making their synthesis a compelling challenge. rsc.org The success of these syntheses often hinges on the development of efficient cascade reactions and the use of appropriately functionalized precursors. nih.gov One notable total synthesis, that of (±)- and (−)-Actinophyllic Acid, involved an oxidative intramolecular dienolate cyclization to construct a key 1,5-methanoazocino[4,3-b]indole ring system, starting from precursors derived from o-nitrophenylacetic acid. nih.gov

Despite the importance of functionalized indoles in this field, the specific application of this compound as a starting material or key intermediate in the total synthesis of a complex molecule is not documented in the reviewed scientific literature. Its potential utility would depend on whether its specific functional groups could be strategically transformed into the required moieties of a target natural product.

Advanced Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-cyano-1H-indole-2-carboxylic acid. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecular skeleton.

¹H NMR: In a typical ¹H NMR spectrum, the protons on the indole (B1671886) ring would exhibit characteristic chemical shifts. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 11.0 ppm, due to its acidic nature. The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the range of 7.0-8.0 ppm, with their specific shifts and coupling patterns determined by their positions.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the carboxyl group (C=O) and the cyano group (C≡N) are particularly diagnostic, appearing at the downfield end of the spectrum. For instance, in related indole-2-carboxylate (B1230498) derivatives, the carboxyl carbon signal appears around 160-162 ppm. nih.gov The carbons of the indole ring itself have distinct chemical shifts that confirm the core structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Indole Derivative (Ethyl 5-nitro-1H-indole-2-carboxylate)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |

| ¹H NMR | 12.63 | s |

| 8.73 | s | |

| 8.14 | d, J = 8.8 | |

| 7.61 | d, J = 9.2 | |

| 7.44 | s | |

| 4.38 | q, J = 7.2 | |

| 1.36 | t, J = 6.8 | |

| ¹³C NMR | 160.61 | - |

| 141.46 | - | |

| 139.98 | - | |

| 130.83 | - | |

| 125.90 | - | |

| 119.65 | - | |

| 119.37 | - | |

| 113.18 | - | |

| 110.09 | - | |

| 61.00 | - | |

| 14.19 | - | |

| Data sourced from a study on indole-2-carboxylic acid derivatives. nih.gov |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of a molecule's chemical formula.

For this compound (C₁₀H₆N₂O₂), the expected exact mass can be calculated. In an HRMS analysis using electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The measured mass-to-charge ratio (m/z) is then compared to the calculated value. For example, studies on various indole-2-carboxylic acid derivatives have used ESI-HRMS to confirm their composition, reporting both the calculated (calcd) and found m/z values to several decimal places. nih.govmdpi.com

Table 2: Example of HRMS Data for a Substituted Indole-2-Carboxylic Acid Derivative

| Compound | Ion | Calculated m/z | Found m/z |

| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | [M+H]⁺ | 315.0900 | 315.0907 |

| Ethyl 5-nitro-1H-indole-2-carboxylate | [M-H]⁻ | 233.0641 | 233.0559 |

| Data from a study on indole-2-carboxylic acid derivatives as HIV-1 inhibitors. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related cyano-indole derivatives provides insight into the expected structural features.

Table 3: Crystallographic Data for a Related Cyano-Indole Compound (3-cyano-1-(phenylsulfonyl)indole)

| Parameter | Value |

| Formula | C₁₅H₁₀N₂O₂S |

| Crystal System | Orthorhombic |

| Space Group | P 2₁2₁2₁ |

| a (Å) | 4.9459(3) |

| b (Å) | 10.5401(7) |

| c (Å) | 25.0813(14) |

| V (ų) | 1307.50(14) |

| Z | 4 |

| Data from a study on the crystal structures of cyano(phenylsulfonyl)indoles. mdpi.com |

Chromatographic Techniques for Purity Assessment and Stereochemical Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method would typically be employed.

In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (frequently containing an acid like formic acid or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, commonly using a UV detector set to a wavelength where the indole chromophore absorbs strongly. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. In many studies involving indole-2-carboxylic acid derivatives, purities of >96% or >99% are reported, along with the specific retention time (RT) under the given conditions. nih.govmdpi.com

Table 4: Representative HPLC Conditions for Analysis of Indole-2-Carboxylic Acid Derivatives

| Parameter | Condition |

| Instrument | Dionex Ultimate 3000 or similar |

| Column | SuperLu C18 (5 µm, 4.6 x 250 mm) or equivalent |

| Mobile Phase | Gradient of water and acetonitrile |

| Detection | UV detector |

| Purity Achieved | >96% |

| General conditions based on published methods for related compounds. nih.govmdpi.com |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Mechanistic Insights

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of a molecule. The indole nucleus is known to be electrochemically active and can be oxidized at a suitable potential.

A CV experiment for this compound would involve scanning the potential of a working electrode (such as glassy carbon) in a solution of the compound and a supporting electrolyte. The resulting voltammogram would show the potential at which oxidation occurs. Studies on related indole derivatives, such as indole-based sulfonamides, show a well-defined, irreversible oxidation peak. nih.gov The position of this peak is influenced by the substituents on the indole ring. The electron-withdrawing nature of the cyano and carboxylic acid groups at positions 3 and 2, respectively, would be expected to make the indole ring more difficult to oxidize compared to unsubstituted indole, thus shifting the oxidation potential to a more positive value. This analysis helps in understanding the electronic nature of the molecule and its potential involvement in electron transfer processes.

Table 5: Typical Setup for Cyclic Voltammetry of Indole Derivatives

| Component | Specification |

| Working Electrode | Glassy Carbon Electrode (GCE) or Pencil Graphite Electrode (PGE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum (Pt) wire |

| Solvent/Electrolyte | e.g., Aqueous ethanol (B145695) with a buffer or DMF with a supporting electrolyte |

| Observation | Typically a single, irreversible oxidation peak for the indole moiety |

| General setup based on studies of related indole derivatives. nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For 3-cyano-1H-indole-2-carboxylic acid, current research is geared towards greener and more atom-economical approaches.

One promising avenue is the advancement of one-pot cascade reactions. A notable example involves the reaction of 2-(2-bromophenyl)acetonitriles with aldehydes and aqueous ammonia (B1221849), which proceeds through an aldol-type condensation, a copper-catalyzed amination, and an intramolecular Michael addition followed by dehydrogenative aromatization to afford 3-cyano-1H-indoles. Adapting such methodologies to include a carboxylation step at the C2 position could provide a direct and efficient route to the target molecule, minimizing waste and purification steps.

Furthermore, the principles of green chemistry are being increasingly integrated into indole (B1671886) synthesis. This includes the use of safer solvents, renewable starting materials, and catalytic systems that can be recycled and reused. Biocatalysis, for instance, offers a highly selective and environmentally friendly alternative to traditional chemical methods for the synthesis of functionalized indole-2-carboxylates. The enzymatic transformation of readily available precursors could pave the way for a more sustainable production of this compound.

| Synthetic Strategy | Key Features | Potential for Sustainability |

| One-Pot Cascade Reactions | Aldol condensation, Cu-catalyzed amination, Michael addition, aromatization | Reduced waste, fewer purification steps, improved atom economy |

| Biocatalysis | Enzymatic transformations | Use of renewable resources, high selectivity, mild reaction conditions |

| Green Solvents | Use of water, ionic liquids, or supercritical fluids | Reduced environmental impact, improved safety |

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of a cyano and a carboxylic acid group on the indole ring of this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of both substituents is expected to significantly influence the nucleophilicity and electrophilicity of the indole core, opening up new avenues for chemical transformations.

Future research will likely focus on the selective functionalization of different positions of the indole nucleus. For instance, the reactivity of the C4, C5, C6, and C7 positions towards electrophilic aromatic substitution could be systematically investigated. The directing effects of the existing substituents will play a crucial role in determining the regioselectivity of these reactions.

The cyano group itself can serve as a versatile handle for a variety of transformations, including hydrolysis to an amide or carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The interplay between the reactivity of the cyano group and the carboxylic acid at the adjacent position could lead to novel intramolecular cyclizations, yielding complex heterocyclic systems with potential biological activity.

| Functional Group | Potential Reactions | Expected Outcomes |

| Cyano Group (C3) | Hydrolysis, Reduction, Cycloaddition | Formation of amides, amines, and novel heterocyclic systems |

| Carboxylic Acid (C2) | Esterification, Amidation, Reduction | Generation of esters, amides, and alcohols for further diversification |

| Indole Nucleus | Electrophilic Substitution, Metal-catalyzed C-H functionalization | Selective introduction of new substituents at various positions |

Integration with Advanced Synthetic Technologies

The adoption of advanced synthetic technologies can significantly enhance the efficiency, safety, and scalability of chemical syntheses. For this compound, the integration of technologies such as photoredox catalysis and continuous flow chemistry holds immense promise.

Photoredox catalysis , which utilizes visible light to initiate chemical reactions, offers a mild and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This technology could be applied to the C-H functionalization of the indole ring, allowing for the direct introduction of various substituents without the need for pre-functionalized starting materials. For example, a photocatalytic C-H cyanation of indole-2-carboxylic acid could provide a direct route to the target molecule.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under high pressure and temperature. A multi-step flow synthesis could be designed for the production of this compound, enabling a more streamlined and scalable manufacturing process.

Challenges and Opportunities in Indole Chemistry Research

The field of indole chemistry, while mature, continues to present both challenges and exciting opportunities. The regioselective synthesis of polysubstituted indoles, such as this compound, remains a significant hurdle. The development of synthetic methods that allow for precise control over the substitution pattern on the indole nucleus is a key area of ongoing research.

The presence of multiple functional groups, as in the case of this compound, can complicate synthetic transformations and requires careful selection of protecting groups and reaction conditions. Overcoming these challenges will require the development of novel and highly selective synthetic methodologies.

Despite these challenges, the opportunities in indole chemistry are vast. The unique chemical space occupied by molecules like this compound makes them attractive candidates for drug discovery programs. The diverse biological activities of indole-2-carboxylic acid derivatives, including their potential as anticancer and antiviral agents, highlight the therapeutic potential of this class of compounds. The exploration of the medicinal chemistry applications of this compound and its analogs is a promising area for future research.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-cyano-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid as a precursor. For example, refluxing with sodium acetate in acetic acid under controlled conditions (2.5–3 hours) has been effective for analogous indole derivatives . Optimization strategies include:

- Catalyst screening : Testing bases like sodium acetate vs. triethylamine.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Gradual heating (80–100°C) minimizes side reactions.

- Purification : Recrystallization from acetic acid or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR/Raman : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, carboxylic O-H stretch at ~2500–3300 cm⁻¹) .

- NMR : ¹H NMR resolves indole ring protons (δ 7.0–8.5 ppm) and carboxylic proton (δ ~12 ppm). ¹³C NMR identifies cyano (δ ~110–120 ppm) and carbonyl carbons (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₇N₂O₂: calc. 203.0453) .

Advanced Research Questions

Q. How can computational methods predict the reactivity or electronic properties of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity at the indole C-3 position .

- Molecular docking : Simulate binding interactions with biological targets (e.g., CysLT1 receptors) to prioritize derivatives for synthesis .

- Solvent modeling : Use COSMO-RS to assess solubility and stability in aqueous/organic media .

Q. What strategies resolve contradictions in biological activity data across studies of indole-2-carboxylic acid derivatives?

- Methodological Answer :

- Purity validation : Ensure compounds are >95% pure via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

- Assay standardization : Replicate protocols (e.g., receptor-binding assays at pH 7.4, 37°C) to minimize variability .

- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and cell-based functional assays (e.g., calcium flux) .

Q. How should researchers design analogs of this compound to enhance target selectivity in SAR studies?

- Methodological Answer :

- Bioisosteric replacement : Substitute the cyano group with sulfonamide (-SO₂NH₂) to modulate polarity while retaining hydrogen-bonding capacity .

- Regioselective modifications : Introduce substituents at C-5 or C-6 to sterically block off-target interactions (e.g., methyl or methoxy groups) .

- Pharmacophore mapping : Use X-ray crystallography of target-ligand complexes to identify critical binding motifs (e.g., carboxylic acid’s role in salt-bridge formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.